5-[benzyl(methyl)amino]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, an ethoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl(methyl)amino group: This step often involves nucleophilic substitution reactions where a benzyl(methyl)amine reacts with a suitable leaving group on the oxazole ring.
Attachment of the ethoxyphenyl group: This can be done via a Heck reaction or a similar coupling reaction, where the ethoxyphenyl group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
- **5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds with different substituents, potentially leading to distinct applications and effects.
Properties
Molecular Formula |
C22H21N3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H21N3O2/c1-3-26-19-12-9-17(10-13-19)11-14-21-24-20(15-23)22(27-21)25(2)16-18-7-5-4-6-8-18/h4-14H,3,16H2,1-2H3/b14-11+ |
InChI Key |
KTWTUEGUQAZPDT-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N(C)CC3=CC=CC=C3)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N(C)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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